2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethoxy group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoroethoxy reagents.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the difluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity or selectivity for specific targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. The propanoic acid moiety may also contribute to the compound’s overall activity by influencing its solubility or stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)propanoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(2,2-difluoroethoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O3/c1-5(8(13)14)12-3-6(2-11-12)15-4-7(9)10/h2-3,5,7H,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWVDTUOYPJCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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